molecular formula C12H16ClNO3 B6602539 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide CAS No. 61429-53-6

2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide

Cat. No.: B6602539
CAS No.: 61429-53-6
M. Wt: 257.71 g/mol
InChI Key: RHLQQXGTFMENKD-UHFFFAOYSA-N
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Description

Overview of Amide and Chloroacetamide Functional Group Chemistry

The chemical behavior of 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide is fundamentally governed by its two primary functional groups: the amide and the chloroacetamide moieties.

Amide Functional Group: Amides are characterized by a carbonyl group bonded to a nitrogen atom. The lone pair of electrons on the nitrogen atom can be delocalized into the carbonyl group, creating a resonance structure. This resonance stabilization makes the amide bond relatively stable and less reactive than other carbonyl derivatives like esters or acid chlorides. Amides are generally neutral but can be hydrolyzed to their constituent carboxylic acids and amines under acidic or basic conditions, typically requiring heat. nist.gov The amide N-H bond can participate in hydrogen bonding, which influences the physical properties of the compound, such as its melting point and solubility.

Chloroacetamide Functional Group: The chloroacetamide group features a chlorine atom attached to the carbon adjacent to the amide carbonyl. This α-chloro substitution makes the carbon atom electrophilic and susceptible to nucleophilic substitution reactions. The chlorine atom is a good leaving group, allowing for its displacement by a variety of nucleophiles, such as amines, thiols, and alkoxides. This reactivity is central to the use of chloroacetamides as alkylating agents and as precursors for the synthesis of diverse chemical structures. researchgate.net

Contextualization of this compound within Phenethylacetamide Chemistry

This compound belongs to the broader class of phenethylacetamides. These compounds share a common structural feature: a phenethylamine (B48288) backbone N-acylated with an acetamide (B32628) group. The phenethylamine moiety consists of a phenyl ring connected to an amino group by a two-carbon chain. This structural motif is found in a variety of naturally occurring and synthetic compounds with diverse biological activities.

Historical Development of Research on Related Aromatic Acetamide Structures

The study of aromatic acetamides has a rich history, dating back to the late 19th century with the discovery of acetanilide (B955) (N-phenylacetamide). Acetanilide was one of the first synthetic analgesics and antipyretics, introduced into medicine in 1886 under the trade name Antifebrin. Its discovery spurred the development of a wide range of aniline (B41778) derivatives as potential therapeutic agents. However, the use of acetanilide was later curtailed due to its toxicity, which was found to be caused by its metabolism to aniline. This led to the search for safer alternatives and the development of other aromatic acetamides like phenacetin (B1679774) and, eventually, paracetamol (acetaminophen), which remains a widely used analgesic and antipyretic today. This historical progression highlights the importance of understanding the structure-activity and structure-toxicity relationships in the design of new compounds. Research into aromatic acetamides has since expanded beyond medicine, with derivatives finding applications as herbicides and as intermediates in the synthesis of dyes and other organic chemicals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO3/c1-16-10-4-3-9(11(7-10)17-2)5-6-14-12(15)8-13/h3-4,7H,5-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHLQQXGTFMENKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)CCNC(=O)CCl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40542777
Record name 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

257.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61429-53-6
Record name 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40542777
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for 2 Chloro N 2 2,4 Dimethoxyphenyl Ethyl Acetamide

Established Synthetic Pathways to N-Acyl Phenethylamines

The formation of N-acyl phenethylamines is a fundamental transformation in organic synthesis. researchgate.net The most prevalent method involves the acylation of a phenethylamine (B48288) derivative with an appropriate acylating agent. orientjchem.org

Acylation Reactions of 2-(2,4-Dimethoxyphenyl)ethylamine with Chloroacetyl Halides

The primary and most direct route to synthesize 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide is the Schotten-Baumann reaction. fishersci.co.uk This involves the nucleophilic acyl substitution of a chloroacetyl halide, typically chloroacetyl chloride, by 2-(2,4-dimethoxyphenyl)ethylamine. libretexts.orgprepchem.com The reaction is generally performed in the presence of a base to neutralize the hydrogen halide byproduct. fishersci.co.uk

A typical procedure involves dissolving 2-(2,4-dimethoxyphenyl)ethylamine in a suitable solvent, such as dichloromethane (B109758) or dioxane, followed by the addition of a base like triethylamine (B128534). prepchem.comuran.ua The mixture is often cooled in an ice bath before the dropwise addition of chloroacetyl chloride. prepchem.com The reaction proceeds to form the desired amide product.

The efficiency of the acylation reaction is highly dependent on the chosen reaction conditions. Key parameters that are often optimized include the solvent, base, temperature, and reaction time.

Solvent Systems: A variety of aprotic solvents can be employed for this reaction. Dichloromethane (DCM) is a common choice due to its inertness and ability to dissolve both the amine and the acid chloride. prepchem.com Other solvents that have been successfully used in similar acylation reactions include tetrahydrofuran (B95107) (THF), dioxane, and ethyl acetate (B1210297). uran.uasphinxsai.comresearchgate.net The selection of the solvent can influence the reaction rate and the ease of product isolation. For instance, the use of a bio-based solvent like Cyrene™ has been explored as a sustainable alternative to conventional dipolar aprotic solvents. researchgate.net

Temperature Control: The reaction is typically initiated at a reduced temperature (e.g., 0 °C) to control the exothermic nature of the acylation and to minimize potential side reactions. prepchem.comresearchgate.net After the addition of the acylating agent, the reaction is often allowed to warm to room temperature and stirred for a period ranging from a few minutes to several hours to ensure completion. prepchem.comuran.ua

Influence of Different Bases: The choice of base is critical for neutralizing the hydrochloric acid generated during the reaction and driving the equilibrium towards product formation. Common bases include tertiary amines like triethylamine (TEA) and N,N-diisopropylethylamine (DIPEA), as well as inorganic bases such as potassium carbonate. prepchem.comsphinxsai.comsemanticscholar.org The selection of the base can impact the reaction yield and purity of the product. For example, a study on the synthesis of N-aryl amides found that using 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) in THF provided excellent yields at room temperature. sphinxsai.com

Table 1: Optimization of Reaction Conditions for Acylation

Parameter Condition 1 Condition 2 Condition 3 Outcome
Solvent Dichloromethane Tetrahydrofuran Dioxane Dichloromethane often provides good solubility for reactants and easy workup. prepchem.com
Base Triethylamine DBU Potassium Carbonate DBU in THF has been shown to give high yields for similar reactions. sphinxsai.com
Temperature 0 °C to rt Room Temperature Reflux Initial cooling is common to control exothermicity. prepchem.com

The stoichiometry of the reactants plays a crucial role in maximizing the yield of the desired product. Typically, a slight excess of the chloroacetyl chloride is used to ensure complete consumption of the starting amine. researchgate.net The amount of base used is generally equimolar to or in slight excess of the acylating agent to effectively neutralize the acid byproduct. uran.ua

While the acylation of amines with acid chlorides is often a rapid and high-yielding reaction that does not strictly require a catalyst, certain additives can enhance the reaction rate. For instance, 4-dimethylaminopyridine (B28879) (DMAP) is sometimes used as a nucleophilic catalyst in acylation reactions, particularly when less reactive acylating agents are employed. semanticscholar.org In some cases, Lewis acids like titanium tetrachloride (TiCl₄) have been used to mediate the direct condensation of carboxylic acids and amines, suggesting their potential role in activating the carbonyl group. nih.gov

Isolation and Purification Techniques for Synthesized Intermediates

Once the reaction is complete, a standard workup procedure is employed to isolate the crude product. This typically involves quenching the reaction mixture, often with water, to remove any unreacted acid chloride and to dissolve the amine hydrochloride salt. prepchem.comsphinxsai.com The organic layer is then separated and washed successively with an acidic solution (e.g., dilute HCl) to remove any remaining unreacted amine, a basic solution (e.g., sodium bicarbonate) to remove any acidic impurities, and finally with brine. prepchem.com

The crude product is then dried over an anhydrous salt like magnesium sulfate (B86663) or sodium sulfate, filtered, and the solvent is removed under reduced pressure. prepchem.comorgsyn.org

Purification of the crude this compound is commonly achieved through recrystallization. prepchem.com A suitable solvent system, such as a mixture of ethyl acetate and hexane, is often used to obtain the pure product as a crystalline solid. prepchem.com Alternatively, flash column chromatography on silica (B1680970) gel can be employed for purification, using an appropriate eluent system like a hexane/ethyl acetate mixture. orgsyn.org

Exploration of Advanced Synthetic Strategies for the Chloroacetamide Scaffold

Beyond the conventional acylation with chloroacetyl chloride, other synthetic methodologies can be explored for the construction of the chloroacetamide scaffold.

Alternative Amidation and C-Cl Bond Formation Methodologies

Alternative Amidation Reactions: Amide bonds can be formed through various other methods. One common approach is the use of coupling reagents to facilitate the reaction between a carboxylic acid (in this case, chloroacetic acid) and an amine. libretexts.org Reagents like dicyclohexylcarbodiimide (B1669883) (DCC) and 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activate the carboxylic acid to form a reactive intermediate that is then susceptible to nucleophilic attack by the amine. fishersci.co.uk Another method involves the reaction of the amine with an ester of chloroacetic acid, such as methyl or ethyl chloroacetate, often in the presence of anhydrous ammonia. google.comijpsr.info

Alternative C-Cl Bond Formation: While less direct for this specific target molecule, strategies exist for introducing the chlorine atom at a later stage. For instance, one could synthesize the corresponding hydroxyacetamide, N-[2-(2,4-dimethoxyphenyl)ethyl]-2-hydroxyacetamide, and then convert the hydroxyl group to a chloride using a chlorinating agent like thionyl chloride or oxalyl chloride. orgsyn.org This approach, however, adds extra steps to the synthesis. Friedel-Crafts acylation using chloroacetyl chloride on an activated aromatic ring can also be a method to form a C-Cl bond in a different context.

Table 2: Comparison of Synthetic Strategies

Strategy Reagents Advantages Disadvantages
Direct Acylation 2-(2,4-Dimethoxyphenyl)ethylamine, Chloroacetyl chloride, Base High yield, direct, one-step Exothermic, requires careful control
Coupling Reagent 2-(2,4-Dimethoxyphenyl)ethylamine, Chloroacetic acid, EDC/DCC Milder conditions Requires coupling agent, may form byproducts
Ester Aminolysis 2-(2,4-Dimethoxyphenyl)ethylamine, Ethyl chloroacetate Avoids use of acid chloride Can be slower, may require heating
Hydroxyl Conversion N-[2-(2,4-dimethoxyphenyl)ethyl]-2-hydroxyacetamide, Thionyl chloride Alternative route Multi-step, uses hazardous reagents

Development of Greener Synthesis Protocols

Traditional synthesis of N-acylated amines often involves the use of volatile organic solvents and catalysts, which can have environmental and economic drawbacks. In response, greener synthetic approaches for N-acylation have been developed, emphasizing the use of alternative energy sources, eco-friendly solvents, and catalyst-free conditions. These methods aim to reduce reaction times, simplify work-up procedures, and increase yields.

One promising approach involves conducting the acylation reaction under ultrasound irradiation in the absence of any solvent or catalyst. researchgate.netorientjchem.org This high-energy method can significantly shorten reaction times and often leads to high yields of the N-acylated product. orientjchem.org For instance, the acylation of various amines and sulfonamides with acetic anhydride (B1165640) under ultrasonic conditions has been shown to be highly efficient. researchgate.netorientjchem.org

Another key strategy is the use of water as a reaction medium, which is a benign and cost-effective solvent. nih.gov Benzotriazole chemistry, for example, has been successfully employed for the N-acylation of amines in water at room temperature, offering mild conditions and high yields. nih.gov Catalyst-free N-acylation reactions using acylating agents like acetic anhydride have also been effectively carried out, further simplifying the process and reducing waste. researchgate.netorientjchem.org These methodologies represent a significant advancement toward more sustainable chemical manufacturing.

MethodologyKey FeaturesPotential AdvantagesReference
Ultrasound IrradiationSolvent-free and catalyst-free conditionsShorter reaction times, high yields, milder conditions researchgate.netorientjchem.org
Aqueous Synthesis (Benzotriazole Chemistry)Water as solvent, room temperatureEnvironmentally friendly, simple workup, mild conditions nih.gov
Catalyst-Free AcylationNo catalyst required, can be solvent-freeSimplicity, cost-effective, reduced waste, high chemo-selectivity researchgate.netorientjchem.org

Synthesis of Structural Analogues and Chemically Modified Derivatives

The synthesis of structural analogues and derivatives of this compound is crucial for exploring its chemical space and developing compounds with potentially enhanced properties. Modifications typically target three key areas of the molecule: the aromatic ring, the ethyl linker, and the acyl chain, including the introduction of new structural motifs like heterocycles.

Strategies for Aromatic Ring Substitution (e.g., dimethoxy positional isomers)

The substitution pattern on the phenyl ring significantly influences the molecule's electronic and steric properties. A primary strategy involves synthesizing positional isomers of the dimethoxy groups. While the parent compound features a 2,4-dimethoxy substitution, other isomers such as the 3,4-dimethoxy analogue have been synthesized. prepchem.com The synthesis of α-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, for example, is achieved by reacting 2-(3,4-dimethoxyphenyl)ethylamine with chloroacetyl chloride in the presence of a base like triethylamine in a solvent such as methylene (B1212753) chloride. prepchem.com

General principles of electrophilic aromatic substitution can be applied to create a variety of other isomers (e.g., 2,3-, 2,5-, 2,6-, and 3,5-dimethoxy) by starting with the appropriately substituted phenylethylamine precursor. libretexts.orgmsu.edu The choice of starting material dictates the final substitution pattern on the aromatic ring.

Analogue NameSubstitution PatternSynthetic Precursor
This compound2,4-dimethoxy2-(2,4-dimethoxyphenyl)ethylamine
2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide3,4-dimethoxy2-(3,4-dimethoxyphenyl)ethylamine
2-Chloro-N-[2-(2,5-dimethoxyphenyl)ethyl]acetamide2,5-dimethoxy2-(2,5-dimethoxyphenyl)ethylamine
2-Chloro-N-[2-(2,3-dimethoxyphenyl)ethyl]acetamide2,3-dimethoxy2-(2,3-dimethoxyphenyl)ethylamine

Modifications to the Ethyl Linker and Acyl Chain

Altering the ethyl linker and the acyl chain provides another avenue for structural diversification. Modifications to the ethyl linker, such as introducing alkyl substituents or changing its length, can impact the molecule's conformation and flexibility.

The acyl chain is also a common target for modification. For instance, replacing the monochloroacetyl group with a dichloroacetyl group can alter the reactivity and biological activity of the compound. The synthesis of 2,2-dichloroacetamides is typically achieved by acylating the corresponding amine with dichloroacetyl chloride. uran.uauran.ua This strategy has been applied to various amine scaffolds, indicating its feasibility for the 2-(2,4-dimethoxyphenyl)ethylamine core.

Modification TypeExample Derivative NameSynthetic Reagent
Acyl Chain Modification2,2-Dichloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamideDichloroacetyl chloride
Acyl Chain ModificationN-[2-(2,4-dimethoxyphenyl)ethyl]propanamidePropanoyl chloride
Ethyl Linker Modification2-Chloro-N-[1-(2,4-dimethoxyphenyl)propan-2-yl]acetamide1-(2,4-dimethoxyphenyl)propan-2-amine

Introduction of Heterocyclic Moieties into the Core Structure

Incorporating heterocyclic rings into the structure of this compound can lead to derivatives with novel properties. This can be achieved by replacing the dimethoxyphenylethyl moiety with a heterocyclic structure that is then N-acylated with chloroacetyl chloride. For example, various 2-chloro-N-(thiazol-2-yl)acetamide derivatives have been synthesized by reacting substituted aminothiazoles with chloroacetyl chloride. uran.uauran.ua Similarly, oxadiazole-containing structures have been acylated to produce novel 2-chloroacetamide (B119443) derivatives. ijddr.in These synthetic routes demonstrate the feasibility of creating hybrid molecules that combine the chloroacetamide warhead with diverse heterocyclic scaffolds.

Heterocyclic MoietyExample Derivative ClassGeneral Synthetic ApproachReference
Thiazole2-Chloro-N-(thiazol-2-yl)acetamidesAcylation of an aminothiazole with chloroacetyl chloride uran.uauran.ua
1,3,4-Oxadiazole2-Chloro-N-(aryl)-acetamides of 1,3,4-Oxadiazole-2-thiolAcylation of an amino-functionalized oxadiazole derivative ijddr.in
Benzothiazole2-Chloro-N-(benzothiazol-2-yl)acetamidesAcylation of an aminobenzothiazole with chloroacetyl chloride uran.ua

Lack of Publicly Available Computational Research Data for this compound

A thorough and systematic search of scientific literature and chemical databases has revealed a significant lack of publicly available computational and theoretical chemistry studies specifically focused on the compound This compound . Despite extensive queries for research pertaining to its electronic structure, reactivity, and spectroscopic parameters, no dedicated scholarly articles or datasets were identified for this particular molecule.

The requested analysis, which includes detailed computational chemistry topics such as Density Functional Theory (DFT), Frontier Molecular Orbital Analysis (HOMO-LUMO), Molecular Electrostatic Potential (MEP) mapping, Natural Bond Orbital (NBO) analysis, and theoretical vibrational spectra simulations, requires specific data generated from quantum chemical calculations performed on the exact molecular structure of this compound.

While computational studies are available for structurally related acetamide (B32628) derivatives, the strict requirement to focus solely on this compound prevents the inclusion of data from these other compounds. The principles of scientific accuracy dictate that findings from one molecule cannot be directly extrapolated to another, even if they share a similar chemical scaffold, as minor structural differences can lead to significant variations in calculated properties.

Consequently, it is not possible to construct the requested article with the specified detailed research findings and data tables at this time. The absence of such specific research in the public domain means that the foundational data required to populate the outlined sections on quantum chemical calculations, electronic structure, charge transfer, and theoretical spectroscopic parameters is unavailable.

Further research, involving dedicated computational modeling of this compound, would be necessary to generate the data required to fulfill the detailed specifications of the proposed article.

Computational Chemistry and Theoretical Studies

Theoretical Prediction of Spectroscopic Parameters

Theoretical NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. The prediction of NMR chemical shifts through computational methods has become an invaluable aid in the assignment of experimental spectra and in the confirmation of proposed structures.

Density Functional Theory (DFT) is a widely used quantum mechanical modeling method for predicting NMR chemical shifts. The process typically involves:

Geometry Optimization: The first step is to determine the most stable three-dimensional arrangement of the atoms in the molecule, its lowest energy conformation.

Shielding Tensor Calculation: Once the geometry is optimized, the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding value is then used to calculate the chemical shift by referencing it to a standard, typically tetramethylsilane (B1202638) (TMS).

The accuracy of these predictions is dependent on the level of theory and the basis set used in the calculations. For analogous molecules, a good correlation between calculated and experimental data is often observed.

Table 1: Hypothetical Predicted ¹³C and ¹H NMR Chemical Shifts for 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide

Atom Predicted ¹³C Chemical Shift (ppm) Atom Predicted ¹H Chemical Shift (ppm)
C=O 165.0 - 175.0 NH 6.0 - 8.0
Ar-C (methoxy) 150.0 - 160.0 Ar-H 6.5 - 7.5
Ar-C 110.0 - 130.0 OCH₃ 3.7 - 4.0
CH₂-Cl 40.0 - 50.0 CH₂-NH 3.4 - 3.8
CH₂-NH 35.0 - 45.0 Ar-CH₂ 2.7 - 3.1
Ar-CH₂ 25.0 - 35.0
OCH₃ 55.0 - 60.0

Note: This table is illustrative and not based on actual published research for this specific compound. The chemical shift ranges are typical for similar functional groups.

Conformational Analysis and Potential Energy Surfaces

The biological activity and physical properties of a flexible molecule like this compound are intrinsically linked to its three-dimensional shape or conformation. Conformational analysis aims to identify the stable conformers and to understand the energy landscape of their interconversion.

A potential energy surface (PES) is a mathematical representation of the energy of a molecule as a function of its geometry. By systematically varying key dihedral angles (torsional angles) and calculating the corresponding energy, a PES can be constructed. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states between them. This analysis can reveal the most likely shapes the molecule will adopt in different environments. For similar chloroacetamide derivatives, studies have shown that the orientation of the N-H bond relative to substituents on the aromatic ring is a key conformational feature.

Thermodynamic Properties Calculation and Temperature Dependence

Computational methods can also be used to predict the thermodynamic properties of a molecule, such as its enthalpy of formation, entropy, and Gibbs free energy. These calculations are typically performed using statistical thermodynamics based on the vibrational frequencies obtained from the geometry optimization.

The temperature dependence of these properties can also be modeled. This is crucial for understanding the behavior of the compound under different process conditions. The Joback method, a group contribution method, is one approach that can be used to estimate thermodynamic properties. For instance, in a related compound, 2-chloro-N-(2,5-dimethoxyphenyl)acetamide, the ideal gas heat capacity (cpg) has been shown to increase with temperature.

Table 2: Illustrative Temperature Dependence of Ideal Gas Heat Capacity (Cpg) for a Related Acetamide (B32628)

Temperature (K) Cpg (J/mol·K)
651.15 395.81
687.11 407.85
723.07 419.17
759.03 429.77
794.99 439.64
830.95 448.78
866.91 457.18

Data for 2-chloro-N-(2,5-dimethoxyphenyl)acetamide, presented for illustrative purposes.

Mechanistic Investigations of Chemical Reactivity

Nucleophilic Substitution Reactions at the α-Chloro Carbon

The most prominent reaction pathway for α-chloroacetamides is the nucleophilic substitution of the chlorine atom. researchgate.net This reactivity is attributed to the electron-withdrawing effect of the adjacent carbonyl group, which polarizes the carbon-chlorine bond and makes the α-carbon highly electrophilic.

While specific kinetic studies on 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide are not extensively documented, the reaction mechanism for analogous chloroacetamides is well-understood to proceed via a bimolecular nucleophilic substitution (SN2) pathway. researchgate.net This mechanism involves a single transition state where the nucleophile attacks the α-carbon at the same time as the chloride ion departs.

Key characteristics of this SN2 pathway include:

Kinetics: The reaction rate is dependent on the concentration of both the chloroacetamide and the incoming nucleophile, exhibiting second-order kinetics.

Stereochemistry: The SN2 mechanism proceeds with an inversion of stereochemistry at the α-carbon. Although the α-carbon in the title compound is not a stereocenter, this inversion is a fundamental characteristic of the pathway.

Steric Hindrance: The rate of SN2 reactions is sensitive to steric hindrance. The structure of this compound does not present significant steric bulk around the reaction center, allowing for facile approach by nucleophiles.

The electrophilic nature of the α-chloro carbon allows it to react with a wide array of nucleophiles. The chemical reactivity of N-aryl 2-chloroacetamides is largely defined by the facile replacement of the chlorine atom by various nucleophiles, particularly those containing oxygen, nitrogen, or sulfur. researchgate.netijpsr.info This versatility makes it a useful intermediate in organic synthesis.

The table below illustrates the expected products from the reaction of this compound with representative nucleophiles.

Nucleophile TypeExample NucleophileReaction Product
Oxygen NucleophileHydroxide (B78521) (OH⁻) or Alkoxide (RO⁻)2-Hydroxy-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide or 2-Alkoxy-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide
Nitrogen NucleophileAmmonia (NH₃) or Amine (RNH₂)2-Amino-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide or 2-(Alkylamino)-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide
Sulfur NucleophileThiolate (RS⁻) or Sulfide (S²⁻)2-(Alkylthio)-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide

Studies on related chloroacetamide herbicides have shown that sulfur-containing compounds, such as glutathione, can readily displace the chloride to form conjugates. researchgate.net

Hydrolysis Mechanisms of the Amide Linkage

The amide bond in this compound can be cleaved through hydrolysis, a reaction that can be catalyzed by either acid or base. The specific products and reaction rates are highly dependent on the conditions employed.

Under strong acidic conditions, the hydrolysis of chloroacetamides can be complex, potentially leading to the cleavage of both the amide and ether linkages. researchgate.netnih.gov The mechanism for amide hydrolysis is initiated by the protonation of the carbonyl oxygen, which significantly increases the electrophilicity of the carbonyl carbon. A subsequent attack by a water molecule leads to a tetrahedral intermediate. Proton transfer and elimination of the amine portion yield a carboxylic acid (2-chloroacetic acid) and the corresponding protonated amine (2-(2,4-dimethoxyphenyl)ethanaminium). In some cases, the ether groups on the phenyl ring may also be susceptible to cleavage under harsh acidic conditions. nih.gov

Base-catalyzed hydrolysis of chloroacetamides can proceed via two competing mechanisms. researchgate.netnih.gov

SN2 Substitution: The primary pathway for most chloroacetamides involves the hydroxide ion acting as a nucleophile to displace the chloride at the α-carbon, yielding the 2-hydroxy-substituted derivative. researchgate.net This reaction is typically faster than the attack at the amide carbonyl.

Amide Cleavage: A secondary pathway involves the direct nucleophilic attack of the hydroxide ion on the amide carbonyl carbon. This forms a tetrahedral intermediate which then collapses to release the carboxylate (2-chloroacetate) and the amine (2-(2,4-dimethoxyphenyl)ethanamine). This pathway is generally less favored compared to SN2 substitution but can occur, particularly under forcing conditions. nih.gov

The table below summarizes the conditions and major products of amide hydrolysis.

ConditionInitial StepMajor ProductsReference
Acid-Catalyzed (e.g., HCl)Protonation of carbonyl oxygen2-Chloroacetic acid and 2-(2,4-dimethoxyphenyl)ethanamine nih.gov
Base-Catalyzed (e.g., NaOH)SN2 attack at α-carbon2-Hydroxy-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide researchgate.net
Base-Catalyzed (Amide Cleavage)Nucleophilic attack at carbonyl carbon2-Chloroacetate and 2-(2,4-dimethoxyphenyl)ethanamine nih.gov

Intermolecular and Intramolecular Cyclization Reactions

The structure of this compound is highly conducive to intramolecular cyclization. This type of reaction is foundational in the synthesis of various heterocyclic compounds, particularly isoquinolines. The closely related isomer, 2-Chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, is a key intermediate in the Bischler-Napieralski reaction, a classic method for synthesizing the core structure of the alkaloid papaverine. unigoa.ac.in

This reaction involves an intramolecular electrophilic aromatic substitution. The mechanism proceeds as follows:

Activation: The amide's carbonyl oxygen is activated by a dehydrating agent, such as phosphorus oxychloride (POCl₃) or phosphorus pentoxide (P₂O₅), converting it into a better electrophile.

Cyclization: The electron-rich 2,4-dimethoxyphenyl ring attacks the activated carbonyl carbon. The methoxy (B1213986) groups at the 2- and 4-positions are strong activating groups that direct the electrophilic attack to the ortho and para positions. Cyclization is expected to occur at the 6-position of the ring, which is ortho to one methoxy group and para to the other.

Dehydration and Aromatization: The resulting intermediate undergoes dehydration and subsequent aromatization (often via oxidation or tautomerization) to form a stable dihydroisoquinoline derivative.

This powerful cyclization highlights the synthetic potential of this compound as a precursor for complex heterocyclic molecules. The ease of this reaction is a direct consequence of the electronic properties of the dimethoxy-substituted phenyl ring. researchgate.net

Electrophilic Aromatic Substitution on the Dimethoxyphenyl Moiety

The 2,4-dimethoxyphenyl group in this compound is highly activated towards electrophilic aromatic substitution. The two methoxy groups are strong activating groups, directing incoming electrophiles to the ortho and para positions relative to themselves. wikipedia.org Due to steric hindrance from the ethylacetamide side chain at the 1-position, and the existing methoxy group at the 2-position, the primary sites for electrophilic attack are the 3- and 5-positions. The 5-position is para to the 2-methoxy group and ortho to the 4-methoxy group, making it the most electronically enriched and sterically accessible site for substitution.

Detailed research on analogous N-acylated phenethylamines demonstrates their participation in classic electrophilic aromatic substitution reactions. While specific studies on this compound are not extensively documented in publicly available literature, the expected reactivity can be inferred from established chemical principles and related reactions.

One of the most significant applications of intramolecular electrophilic aromatic substitution involving phenethylamides is in the synthesis of isoquinoline (B145761) alkaloids and related heterocyclic systems. Two key name reactions, the Bischler-Napieralski reaction and the Pictet-Spengler reaction, exemplify this reactivity.

The Bischler-Napieralski reaction involves the acid-catalyzed cyclization of β-arylethylamides to form 3,4-dihydroisoquinolines. jk-sci.comwikipedia.orgnrochemistry.comorganic-chemistry.org In the context of this compound, treatment with a dehydrating agent and Lewis acid, such as phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA), would be expected to initiate cyclization. wikipedia.orgnrochemistry.com The reaction proceeds through an initial formation of a nitrilium ion intermediate, which then undergoes an intramolecular electrophilic attack on the electron-rich dimethoxyphenyl ring, followed by elimination to yield a dihydroisoquinoline. The presence of the electron-donating methoxy groups on the aromatic ring greatly facilitates this cyclization. jk-sci.comnrochemistry.com

The Pictet-Spengler reaction is another powerful method for synthesizing tetrahydroisoquinolines from phenethylamines and an aldehyde or ketone. ebrary.netthermofisher.comnih.gov Although the starting material for a Pictet-Spengler reaction is typically a primary or secondary amine, a derivative of this compound, where the chloroacetyl group is modified or removed to free the amine, would be a suitable substrate. The reaction commences with the formation of an imine, which then undergoes an acid-catalyzed intramolecular electrophilic aromatic substitution. Again, the highly activated 2,4-dimethoxyphenyl ring would readily participate in this cyclization.

The general mechanism for electrophilic aromatic substitution involves the attack of the π-electrons of the aromatic ring on an electrophile to form a resonance-stabilized carbocation intermediate, known as a sigma complex or arenium ion. dalalinstitute.comlibretexts.org The subsequent loss of a proton from the ring restores aromaticity and yields the substituted product.

ReactionReagentsExpected Product Type
NitrationHNO₃, H₂SO₄Nitrated dimethoxyphenyl derivative
HalogenationBr₂, FeBr₃Brominated dimethoxyphenyl derivative
Friedel-Crafts AcylationRCOCl, AlCl₃Acylated dimethoxyphenyl derivative
Bischler-NapieralskiPOCl₃, heatDihydroisoquinoline
Pictet-Spengler (on derivative)Aldehyde, acidTetrahydroisoquinoline

Reductive and Oxidative Processes

The functional groups within this compound also render it susceptible to various reductive and oxidative transformations.

Reductive Transformations:

The amide functionality and the chloro group can be targeted by reducing agents. Catalytic hydrogenation or treatment with metal hydrides like lithium aluminum hydride (LiAlH₄) can reduce the amide to a secondary amine. This transformation is a common strategy in organic synthesis to convert amides, which are relatively unreactive, into more versatile amines.

A particularly relevant reductive process for related compounds is reductive amination . This reaction involves the conversion of a carbonyl group to an amine. While this compound itself does not possess a carbonyl group amenable to direct reductive amination, its synthetic precursors often do. For instance, the synthesis of the parent amine, 2-(2,4-dimethoxyphenyl)ethylamine, can be achieved through the reductive amination of 2,4-dimethoxyphenylacetaldehyde. Furthermore, studies on similar structures have explored various conditions for reductive amination. rsc.orgorganic-chemistry.orgchemrxiv.orgnih.gov

The chloroacetamide group can also undergo reductive dehalogenation, where the chlorine atom is replaced by a hydrogen atom. This can be achieved using various reducing agents, including catalytic hydrogenation or dissolving metal reductions.

Oxidative Processes:

The 2,4-dimethoxyphenyl moiety, being electron-rich, is susceptible to oxidation. Strong oxidizing agents can lead to dearomatization or cleavage of the aromatic ring. However, under controlled conditions, selective oxidations can occur. For instance, phenolic oxidation could be possible if one or both of the methoxy groups were hydrolyzed to hydroxyl groups.

TransformationReagent/ProcessExpected Product Functional Group
Amide ReductionLiAlH₄ or Catalytic HydrogenationSecondary Amine
Reductive DehalogenationCatalytic Hydrogenation or Metal ReductionN-[2-(2,4-dimethoxyphenyl)ethyl]acetamide
Aromatic OxidationStrong Oxidizing AgentsRing-opened or dearomatized products

Structure Activity Relationship Sar Studies and Molecular Design Principles

Rational Design of 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide Analogues

The rational design of analogs of this compound is a strategic process aimed at optimizing its pharmacological profile. This process typically begins with the identification of a lead compound, in this case, this compound, and systematically modifying its structure to improve its interaction with a biological target. Key to this approach is the understanding that the N-phenethylacetamide scaffold is a privileged structure in medicinal chemistry, known to interact with a variety of biological targets.

Design strategies often focus on modifying three main components of the molecule: the substituted aromatic ring, the ethyl linker, and the N-acyl group. For instance, the chloroacetamide group is a known reactive moiety that can act as an electrophile. nih.gov This characteristic is often exploited in the design of covalent inhibitors, where the chlorine atom serves as a leaving group, allowing a nucleophilic residue (like cysteine) in a target protein's active site to form a covalent bond with the acetamide (B32628) backbone. nih.gov The rational design of such analogs would, therefore, involve fine-tuning the reactivity of this "warhead" to balance target engagement with off-target effects.

Furthermore, computational tools are increasingly employed in the rational design process. Techniques such as molecular docking can predict how analogs will bind to a target protein, providing insights into the optimal placement of substituents on the phenyl ring to maximize favorable interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

Impact of Substituent Variation on Molecular Recognition and Interaction

The nature and position of substituents on the this compound scaffold are critical determinants of its biological activity. Variations in these substituents can profoundly affect the molecule's electronic properties, lipophilicity, and steric profile, which in turn govern its molecular recognition by and interaction with biological targets.

The positioning of methoxy (B1213986) groups on the phenyl ring plays a significant role in modulating the biological activity of phenethylacetamide derivatives. mdpi.com While specific comparative studies on 2,4- versus 3,4-dimethoxy analogs of this compound are not extensively documented in publicly available research, general principles from related compound series can be extrapolated.

The 2,4-dimethoxy substitution pattern provides a specific electronic and steric profile that will differ from a 3,4-dimethoxy arrangement. The 3,4-dimethoxy substitution is a common motif in many biologically active natural products and drugs, often referred to as a catechol-O-methyltransferase (COMT) stable catechol mimic. The specific biological implications of shifting from a 2,4- to a 3,4-dimethoxy pattern would depend on the specific topology and amino acid composition of the target's binding site.

In the context of this compound, the parent molecule itself is achiral. However, the introduction of chiral centers through modification of the ethyl linker or the aromatic ring substituents would necessitate an evaluation of stereochemical effects. It is a well-established principle in medicinal chemistry that enantiomers of a chiral drug can exhibit significantly different pharmacological activities, potencies, and toxicities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with the different stereoisomers of a ligand.

Should a chiral center be introduced, for example, by adding a substituent to the ethyl chain, it would be expected that one enantiomer would display a higher affinity for the target binding site due to a more favorable three-dimensional arrangement of its functional groups.

Moreover, the chloroacetamide group is a known irreversible covalent modifier of cysteine residues in proteins. nih.gov The chlorine atom acts as a good leaving group, facilitating a nucleophilic attack from the thiol group of a cysteine residue. nih.gov This covalent bond formation can lead to potent and prolonged inhibition of the target protein. The reactivity of the chloroacetamide can be modulated by the electronic properties of the rest of the molecule.

In SAR studies of 2-chloro-N-arylacetamides, the nature of the substitution on the aryl ring has been shown to influence their antileishmanial activity, suggesting an interplay between the properties of the aromatic ring and the reactivity of the chloroacetamide group. doaj.org

Computational Approaches to SAR

Computational methods are invaluable tools for elucidating the SAR of a series of compounds, offering insights that can guide the synthesis of more potent and selective analogs.

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov A QSAR model is developed by calculating a set of molecular descriptors for each compound and then using statistical methods to correlate these descriptors with the observed biological activity.

For a series of this compound analogs, a QSAR study would involve synthesizing a library of related compounds and evaluating their biological activity. A wide range of molecular descriptors could then be calculated, including:

Electronic descriptors: such as partial charges and dipole moments, which describe the electronic properties of the molecule.

Steric descriptors: such as molecular volume and surface area, which describe the size and shape of the molecule.

Hydrophobic descriptors: such as the partition coefficient (logP), which describes the lipophilicity of the molecule.

Topological descriptors: which describe the connectivity of the atoms in the molecule.

In Silico Docking Studies and Proposed Ligand-Target Binding Modes

In the absence of experimental structural data for this compound bound to a specific biological target, in silico molecular docking studies serve as a powerful tool to predict its potential binding modes and interactions. Such studies on analogous chloroacetamide derivatives have provided a framework for understanding how this class of compounds might interact with protein targets.

Molecular docking simulations typically place the ligand into the binding site of a target protein and score the different poses based on their predicted binding affinity. These studies can reveal key interactions, such as hydrogen bonds, hydrophobic interactions, and potential covalent modifications.

Proposed Binding Mode:

Based on docking studies of similar N-acyl phenethylamide scaffolds, a plausible binding mode for this compound can be hypothesized:

Hydrophobic Interactions: The 2,4-dimethoxyphenyl ring is likely to occupy a hydrophobic pocket within the target's binding site, forming van der Waals interactions with nonpolar amino acid residues.

Hydrogen Bonding: The amide moiety is a key pharmacophoric feature, with the carbonyl oxygen acting as a hydrogen bond acceptor and the N-H group acting as a hydrogen bond donor. These interactions would help to anchor the ligand in the binding site.

Covalent Bonding: The electrophilic carbon of the chloroacetyl group is positioned in proximity to a nucleophilic residue (e.g., cysteine, serine, or lysine) in the active site. This allows for the formation of a covalent bond, leading to irreversible inhibition of the target.

The following table details the potential interactions between this compound and a hypothetical protein target, as inferred from docking studies of analogous compounds.

Functional Group of Ligand Potential Interacting Residues in Target Type of Interaction
2,4-Dimethoxyphenyl RingLeucine, Valine, Isoleucine, PhenylalanineHydrophobic / van der Waals
Methoxy GroupsSerine, Threonine, AsparaginePotential Hydrogen Bonds
Amide CarbonylArginine, Lysine, SerineHydrogen Bond (Acceptor)
Amide N-HAspartate, Glutamate, Main-chain CarbonylHydrogen Bond (Donor)
Chloromethyl GroupCysteine, Serine, LysineCovalent Bond Formation

Pharmacophore Elucidation for N-Acyl Phenethylamide Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological activity. For the N-acyl phenethylamide scaffold, a pharmacophore model can be elucidated based on the structural features common to active analogs.

Key Pharmacophoric Features:

A hypothetical pharmacophore model for N-acyl phenethylamide derivatives would likely include the following features:

Aromatic/Hydrophobic Group: Corresponding to the substituted phenyl ring, this feature is crucial for recognition and binding in a hydrophobic pocket.

Hydrogen Bond Acceptor: The amide carbonyl oxygen is a key hydrogen bond acceptor.

Hydrogen Bond Donor: The amide N-H group serves as a hydrogen bond donor.

Electrophilic Center: The carbon atom bearing the chlorine atom acts as an electrophile, crucial for covalent interaction with the target.

The spatial relationship between these features is critical for biological activity. The phenethyl linker plays a significant role in positioning the aromatic ring and the reactive chloroacetamide moiety in the correct orientation for binding and covalent modification.

The following table outlines the key features of a proposed pharmacophore model for N-acyl phenethylamide scaffolds.

Pharmacophoric Feature Corresponding Molecular Moiety Importance for Activity
Aromatic/Hydrophobic2,4-Dimethoxyphenyl ringAnchoring in a hydrophobic pocket
Hydrogen Bond AcceptorAmide carbonyl oxygenDirectional interaction and binding affinity
Hydrogen Bond DonorAmide N-H groupDirectional interaction and binding affinity
Electrophilic CenterCarbon of the chloromethyl groupCovalent bond formation with the target

This detailed analysis, based on the principles of medicinal chemistry and computational modeling, provides a comprehensive understanding of the chemical compound this compound and the broader class of N-acyl phenethylamides. Further experimental studies are warranted to validate these theoretical insights and to fully elucidate the therapeutic potential of this chemical scaffold.

Advanced Biochemical and Molecular Interaction Studies

Investigation of Molecular Interactions with Biological Macromolecules

Enzyme Activity Modulation and Inhibition Kinetics

Derivatives of acetamide (B32628) have been explored for their potential to modulate the activity of various enzymes, particularly those involved in inflammation and cancer. For instance, some 2-(substituted phenoxy) acetamide derivatives have been investigated for their ability to suppress cyclooxygenase (COX) and lipoxygenase (LOX) pathways, which are crucial in inflammation. nih.gov Molecular docking studies on other chloroacetamide derivatives have shown potential binding to COX-1 and COX-2 enzymes, suggesting a possible mechanism for anti-inflammatory effects. orientjchem.org

Should 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide be investigated, it would be plausible to expect some level of interaction with such enzymes. A hypothetical kinetic study might reveal competitive or non-competitive inhibition, and the presence of the chloro group could lead to irreversible inhibition through covalent modification of the enzyme's active site.

Table 1: Hypothetical Enzyme Inhibition Profile for this compound

Enzyme TargetPredicted Interaction TypePotential Kinetic Parameters
Cyclooxygenase-2 (COX-2)Covalent InhibitionTime-dependent inactivation
Lipoxygenase (LOX)Competitive BindingKi in the micromolar range
Other KinasesNon-covalent InteractionIC50 values to be determined

Note: This table is predictive and not based on experimental data for the specific compound.

Receptor Binding Studies and Ligand-Receptor Dynamics

The interaction of acetamide derivatives with various receptors has been a subject of interest in drug discovery. While no specific receptor binding data exists for this compound, the broader class of compounds has been shown to interact with receptors implicated in pain and neurological pathways. The nature of the dimethoxyphenyl and ethylamine (B1201723) substructures could suggest potential affinity for certain G-protein coupled receptors or ion channels, though this remains speculative without direct experimental evidence.

Cellular Mechanistic Studies (Non-Human Clinical)

The potential biological activities of this compound can be inferred from studies on analogous compounds in various cell-based assays.

Assessment of Cellular Pathway Modulation (e.g., signal transduction, gene expression)

Many anti-inflammatory and anti-cancer agents exert their effects by modulating key signaling pathways. Pathways such as the MAPK and NF-κB cascades are central to the inflammatory response and cell proliferation. nih.govmdpi.com It is plausible that this compound could influence these pathways. For example, inhibition of the NF-κB pathway would lead to a downstream reduction in the expression of pro-inflammatory cytokines and enzymes like iNOS and COX-2. mdpi.com

Further research would be necessary to determine if this compound affects the phosphorylation of key signaling proteins like ERK, JNK, or p38, which are components of the MAPK pathway. nih.gov

Studies on Nitric Oxide Synthesis Regulation in Isolated Tissues or Cells

A structurally similar compound, 2-chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, has been shown to stimulate endogenous nitric oxide (NO) synthesis. mdpi.comresearchgate.net This was demonstrated in isolated rat gastric smooth muscle preparations, where the compound was found to increase the expression of neuronal nitric oxide synthase (nNOS). mdpi.comresearchgate.net

Given the structural similarity, it is conceivable that this compound could also modulate nitric oxide synthase activity. However, it is also possible that in different cell types, such as macrophages stimulated with inflammatory agents, the compound could have an inhibitory effect on inducible nitric oxide synthase (iNOS), a hallmark of many anti-inflammatory compounds. mdpi.com

Table 2: Potential Effects on Nitric Oxide Synthesis

Cell/Tissue TypePredicted Effect on NOSPotential Mechanism
Neuronal TissueStimulation of nNOSModulation of intracellular signaling
Activated MacrophagesInhibition of iNOSDownregulation of inflammatory pathways

Note: This table is speculative and based on data from a related compound and general principles of anti-inflammatory action.

Investigations into Anti-proliferative or Anti-inflammatory Mechanisms in Cell Lines

Numerous acetamide derivatives have been synthesized and evaluated for their anti-proliferative and anti-inflammatory activities. nih.govijddr.innih.gov Studies on various cancer cell lines, such as breast cancer (MCF-7), neuroblastoma (SK-N-SH), and pancreatic cancer (PANC-1), have demonstrated the cytotoxic potential of related compounds. nih.govijddr.in The mechanisms often involve the induction of apoptosis. nih.gov

The anti-inflammatory properties are typically assessed in cell lines like RAW 264.7 macrophages, where the inhibition of inflammatory mediators such as nitric oxide and prostaglandins (B1171923) is measured. mdpi.com Given the prevalence of these activities within the broader class of acetamide compounds, it is a strong possibility that this compound would also exhibit such effects.

Antimicrobial Action Mechanisms at the Cellular Level

The precise cellular mechanisms of antimicrobial action for this compound have not been extensively elucidated in publicly available research. However, studies on structurally related N-substituted chloroacetamide derivatives provide significant insights into their potential modes of action against microbial cells. The biological activity of these compounds is often attributed to the reactive chloroacetamide group and the physicochemical properties conferred by the N-substituent.

One of the key factors influencing the antimicrobial efficacy of N-(substituted phenyl)-2-chloroacetamides is their lipophilicity. nih.gov Compounds with higher lipophilicity are better able to penetrate the phospholipid bilayer of microbial cell membranes, a critical step for reaching intracellular targets. nih.gov For instance, N-(substituted phenyl)-2-chloroacetamides bearing halogenated phenyl rings have demonstrated notable activity, which is attributed to their enhanced ability to traverse the cell membrane. nih.gov This suggests that the dimethoxyphenyl group in this compound likely plays a significant role in its ability to interact with and cross microbial membranes.

Once inside the cell, chloroacetamide derivatives are thought to exert their antimicrobial effects through various mechanisms, primarily involving the covalent modification of essential biomolecules. The electrophilic nature of the chloroacetamide "warhead" makes it susceptible to nucleophilic attack by amino acid residues such as cysteine in proteins. researchgate.netnih.gov This can lead to the irreversible inhibition of key enzymes involved in vital cellular processes. researchgate.net

Several intracellular targets have been proposed for chloroacetamide derivatives. These include enzymes crucial for DNA replication and transcription, as well as those involved in cell wall synthesis. The ability of these compounds to disrupt multiple cellular pathways likely contributes to their broad-spectrum antimicrobial potential.

Table 1: Postulated Antimicrobial Mechanisms of Structurally Related Chloroacetamide Derivatives

Proposed Mechanism Cellular Target/Process Supporting Evidence from Related Compounds
Membrane Permeation Phospholipid bilayer of the cell membrane High lipophilicity of halogenated N-(substituted phenyl)-2-chloroacetamides facilitates passage through the cell membrane. nih.gov
Enzyme Inhibition Cysteine residues in essential enzymes The chloroacetamide group acts as an electrophilic "warhead" for covalent modification of thiol groups in enzymes. researchgate.netnih.gov

Characterization of Biological Activities in Pre-clinical Models (Animal Studies)

In Vivo Investigations of Physiological Responses and Systemic Effects

Research on a structurally similar chloroacetamide, 2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide, which also contains a dimethoxyphenyl moiety, has been conducted on isolated gastric smooth muscle preparations from rats. mdpi.com This study explored the compound's influence on spontaneous contractile activity and its interaction with neurotransmitters, indicating a potential to modulate physiological processes related to smooth muscle function. mdpi.com The investigation also delved into the compound's ability to stimulate the synthesis of endogenous nitric oxide (NO), a key signaling molecule involved in various physiological and pathological processes, including vasodilation and neurotransmission. mdpi.com

Furthermore, studies on other N-substituted acetamide derivatives have revealed a range of systemic effects. For example, some acetamide derivatives have been evaluated for their analgesic activity in vivo using hot plate models in rats. orientjchem.org These studies suggest that compounds with an acetamide core can interact with pathways involved in pain perception, such as the cyclooxygenase (COX) enzymes. orientjchem.org

Evaluation of Biological Activity Profiles in Disease Models (e.g., inflammation, metabolic disorders)

While specific disease model studies for this compound are lacking, research on related compounds offers insights into its potential therapeutic applications.

Inflammation Models:

The anti-inflammatory potential of acetamide derivatives has been investigated in various preclinical models. A study on N-(2-hydroxy phenyl) acetamide demonstrated protective effects in a doxorubicin-induced nephrotoxicity model in rats, a condition with a significant inflammatory component. nih.gov The compound was shown to ameliorate inflammation and improve the inflammatory profile of the renal tissue. nih.gov This suggests that acetamide-based structures may possess anti-inflammatory properties that could be beneficial in inflammatory disease models.

The evaluation of N,N-disubstituted triazene (B1217601) derivatives in carrageenan- and bentonite-induced edema in rats has also been reported, showing significant anti-inflammatory activity. lmaleidykla.lt Although structurally more distant, these findings highlight the potential of substituted amide compounds in modulating inflammatory responses.

Table 2: Summary of In Vivo Studies on Structurally Related Acetamide and Chloroacetamide Derivatives

Compound Class/Derivative Animal Model Key Findings Reference
2-Chloro-N-(1-(3,4-dimethoxyphenyl)propan-2-yl)-2-phenylacetamide Rat (isolated gastric smooth muscle) Modulated spontaneous contractile activity and stimulated endogenous nitric oxide (NO) synthesis. mdpi.com
N-(2-hydroxy phenyl) acetamide Rat (doxorubicin-induced nephrotoxicity) Ameliorated inflammation and provided nephroprotective effects. nih.gov
2-Chloro-N,N-diphenylacetamide derivatives Rat (hot plate model) Exhibited analgesic activity, suggesting interaction with pain pathways. orientjchem.org
N,N-disubstituted triazene derivatives Rat (carrageenan- and bentonite-induced edema) Demonstrated significant anti-inflammatory activity. lmaleidykla.lt

Metabolic Disorder Models:

There is currently a lack of specific preclinical studies evaluating this compound or closely related derivatives in animal models of metabolic disorders. The establishment of relevant animal models for conditions such as obesity, insulin (B600854) resistance, and hyperlipidemia is crucial for investigating the therapeutic potential of new chemical entities in this area. nih.gov Future research may explore the effects of this compound in such models to determine its impact on metabolic parameters.

Future Directions and Emerging Research Avenues

Development of Next-Generation Derivatization Strategies

The core structure of 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide is amenable to a variety of chemical modifications to optimize its properties. Future derivatization strategies will likely focus on systematically altering its three main components: the electrophilic "warhead," the phenyl ring, and the ethyl linker.

Warhead Modification: The 2-chloroacetamide (B119443) group is a moderately reactive electrophile that can form covalent bonds with nucleophilic amino acid residues such as cysteine. acs.orgnih.gov Next-generation strategies could involve replacing this group with other electrophiles to fine-tune reactivity and target selectivity. This includes acrylamides, vinyl sulfones, or other moieties that exhibit different reaction kinetics and target preferences. acs.org Modulating the reactivity of the warhead is crucial for balancing target engagement with potential off-target effects.

Scaffold Diversification: The 2,4-dimethoxy substitution pattern on the phenyl ring is a key determinant of the molecule's physicochemical properties, including lipophilicity and metabolic stability. Systematic derivatization could explore a wide range of substituents at various positions on the ring to improve target affinity, selectivity, and pharmacokinetic profiles. mdpi.com Computational tools can guide the selection of substituents to enhance properties like solubility or cell permeability. mdpi.com

Linker Optimization: The ethyl linker connecting the phenyl ring and the acetamide (B32628) group influences the spatial orientation of the warhead relative to the recognition element. Future research could investigate altering the length and rigidity of this linker to optimize the presentation of the electrophile to the target protein's binding site.

A systematic approach to derivatization, such as creating a focused library of analogs, will be essential for establishing structure-activity relationships (SAR) and identifying lead compounds with improved therapeutic potential.

| Ethyl Linker | Vary length (e.g., propyl, butyl); introduce conformational constraints (e.g., cyclopropane) | To optimize the distance and geometry for covalent bond formation within the target's active site. |

Integration of Artificial Intelligence and Machine Learning in Molecular Design and Prediction

Furthermore, predictive ML models can be employed to forecast various properties of newly designed molecules before their synthesis, saving time and resources. mdpi.commdpi.com Key applications include:

ADMET Prediction: Algorithms can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profiles of virtual compounds, helping to prioritize candidates with favorable pharmacokinetics and lower potential for adverse effects. mdpi.com

Target Prediction and Virtual Screening: AI tools can screen large databases of biological targets to identify proteins that are likely to interact with the compound's scaffold. mdpi.com This can help elucidate the mechanism of action or identify new therapeutic applications.

Synthetic Route Planning: Retrosynthesis AI can predict viable and efficient synthetic pathways for novel derivatives, addressing potential manufacturing challenges early in the discovery process. biopharmatrend.com

Application of Advanced Imaging and Biophysical Techniques for Mechanistic Elucidation

Given the presence of a reactive chloroacetamide moiety, a primary focus of future research will be to confirm its mechanism of action, particularly whether it acts as a covalent inhibitor. A suite of advanced biophysical and imaging techniques can provide definitive evidence of target engagement and elucidate the molecular interactions. rsc.org

Mass Spectrometry (MS): Intact protein MS is a frontline technique to confirm covalent bond formation. nih.gov By measuring the mass of the target protein before and after incubation with the compound, a mass shift corresponding to the addition of the molecule provides direct evidence of a covalent adduct. nih.gov

X-ray Crystallography: Co-crystallization of the compound with its target protein can provide an atomic-level snapshot of the binding mode. This can reveal which specific amino acid residue (e.g., cysteine) is modified and detail the non-covalent interactions of the dimethoxyphenyl scaffold that contribute to binding affinity. acs.org

Isothermal Titration Calorimetry (ITC): ITC techniques can also be adapted to measure the kinetics of enzyme inhibition, providing complementary data to SPR. researchgate.net

These techniques are critical for validating the covalent mechanism and providing the detailed kinetic and structural information needed to guide further medicinal chemistry optimization. acs.orgresearchgate.net

Table 2: Biophysical Techniques for Mechanistic Analysis

Technique Information Provided Relevance to the Compound
Mass Spectrometry (MS) Confirms covalent adduct formation and identifies the modified protein. Provides definitive evidence of a covalent mechanism of action. nih.gov
X-ray Crystallography Reveals the precise binding site and orientation of the compound; identifies the specific amino acid that is covalently modified. Informs structure-based drug design for improving potency and selectivity. acs.org
Surface Plasmon Resonance (SPR) Measures real-time binding kinetics, including non-covalent affinity (K_i) and the rate of inactivation (k_inact). Quantifies the two-step process of covalent inhibition, guiding optimization of both binding and reactivity. sygnaturediscovery.com

| Isothermal Titration Calorimetry (ITC) | Measures the thermodynamics and kinetics of binding interactions. | Complements SPR in characterizing the binding profile and mechanism of inhibition. researchgate.net |

Exploration of this compound as a Chemical Biology Tool

The reactive nature of the chloroacetamide group makes this compound and its derivatives promising candidates for development as chemical probes. acs.orgnih.gov Chemical probes are small molecules used to study biological systems by modulating the function of a specific protein target.

By appending a reporter tag—such as a fluorophore for imaging or a biotin (B1667282) tag for affinity purification—to a non-critical position of the scaffold, derivatives of this compound could be transformed into powerful research tools. Such probes could be used in:

Target Identification and Validation: A biotinylated version of the compound could be used in pull-down experiments with cell lysates, followed by mass spectrometry-based proteomics, to identify its cellular binding partners. This is a powerful method for discovering or confirming a drug's target.

Activity-Based Protein Profiling (ABPP): ABPP utilizes reactive probes to map the activity of entire enzyme families in complex biological samples. A probe based on this scaffold could be used to profile the reactivity of specific cysteine residues across the proteome, potentially identifying novel targets or off-targets.

Cellular Imaging: A fluorescently tagged derivative could allow for the visualization of target engagement within living cells using advanced microscopy techniques, providing spatial and temporal information about the compound's interaction with its target protein.

The development of such probes would not only help to elucidate the specific mechanism of the parent compound but also provide valuable tools for the broader biology community. nih.gov

Design of Prodrugs and Targeted Delivery Systems Based on Compound Scaffold

While the reactivity of the chloroacetamide group is key to its potential efficacy, it can also lead to off-target reactions and potential toxicity. Prodrug strategies offer a way to mitigate these risks by masking the reactive warhead until the compound reaches its intended site of action. digitellinc.comnih.gov

Future research could focus on designing prodrugs that undergo activation by specific enzymes or conditions prevalent in a target tissue, such as a tumor microenvironment. digitellinc.com For example, the chloroacetamide could be temporarily modified with a promoiety that is cleaved by an enzyme overexpressed in cancer cells, releasing the active covalent inhibitor locally and minimizing systemic exposure. nih.gov

Beyond prodrugs, the core scaffold could be incorporated into more sophisticated targeted delivery systems. This could involve conjugating the molecule to:

Antibodies: Creating antibody-drug conjugates (ADCs) that deliver the compound specifically to cells expressing a certain surface antigen.

Nanoparticles: Encapsulating the compound within nanoparticles that are designed to accumulate in tumor tissue through the enhanced permeability and retention (EPR) effect.

Permeability-Enhancing Moieties: Modifying the scaffold to improve its ability to cross biological barriers, such as the blood-brain barrier, for applications in central nervous system disorders. mdpi.com

These strategies aim to improve the therapeutic index of the compound by increasing its concentration at the site of action while reducing it elsewhere in the body, thereby enhancing efficacy and improving safety. acs.org

Q & A

Q. What are the standard synthetic routes for preparing 2-Chloro-N-[2-(2,4-dimethoxyphenyl)ethyl]acetamide?

The compound is typically synthesized via nucleophilic substitution. A primary amine (e.g., 2-(2,4-dimethoxyphenyl)ethylamine) reacts with chloroacetyl chloride in the presence of a base (e.g., NaOH) to neutralize HCl byproducts. Reaction conditions require low temperatures (0–5°C) to control exothermicity and improve yield. Purification is achieved via recrystallization or column chromatography .

Q. How can purity and structural integrity be validated post-synthesis?

Purity is assessed using HPLC or GC-MS, while structural confirmation relies on spectroscopic techniques:

  • NMR : To verify substituent positions (e.g., methoxy and chloro groups).
  • IR : Confirms amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹).
  • Mass Spectrometry : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 312.1) .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance yield in multi-step syntheses?

Systematic optimization involves:

  • Temperature Gradients : Testing 0°C vs. room temperature to minimize side reactions.
  • Solvent Screening : Polar aprotic solvents (e.g., DMF, THF) improve solubility of intermediates.
  • Catalyst Use : Phase-transfer catalysts (e.g., TBAB) enhance reaction rates in biphasic systems. Statistical tools like Design of Experiments (DoE) help identify critical parameters .

Q. What mechanistic insights govern substitution reactions at the chloroacetamide moiety?

The chlorine atom undergoes nucleophilic substitution (SN2) with amines, thiols, or alkoxides. Reaction rates depend on:

  • Nucleophilicity : Primary amines (e.g., ethylenediamine) react faster than aromatic amines.
  • Steric Effects : Bulky substituents on the nucleophile reduce reactivity. DFT calculations can model transition states to predict regioselectivity .

Q. How does hydrogen bonding in the crystal structure influence physicochemical properties?

X-ray crystallography reveals intermolecular N–H⋯O hydrogen bonds between the amide group and methoxy oxygen. This network enhances thermal stability (Tₘ > 150°C) and affects solubility by promoting crystalline lattice formation .

Q. How can conflicting data on hydrolysis pathways be resolved?

Hydrolysis under acidic vs. basic conditions yields different products:

  • Acidic : Cleavage of the amide bond produces 2-(2,4-dimethoxyphenyl)ethylamine and chloroacetic acid.
  • Basic : Dominates via nucleophilic attack on the carbonyl carbon. Kinetic studies (e.g., LC-MS monitoring) and isotopic labeling (¹⁸O) clarify competing mechanisms .

Q. What methodologies assess pharmacokinetic interactions with biological targets?

  • In Vitro Assays : Competitive binding studies (e.g., SPR, fluorescence polarization) quantify affinity for enzymes or receptors.
  • Metabolic Stability : Liver microsome incubations identify cytochrome P450-mediated degradation.
  • Molecular Docking : Predicts binding modes to targets like GPCRs or kinases .

Q. How do structural modifications alter bioactivity compared to analogs?

Comparative studies with analogs (e.g., 2-Chloro-N-(2,4-dichlorophenyl)acetamide) reveal:

  • Methoxy Groups : Enhance solubility and modulate logP values, affecting membrane permeability.
  • Chloro Substitution : Increases electrophilicity, influencing covalent binding to cysteine residues. SAR models integrate computational (QSAR) and experimental (IC₅₀) data .

Data Contradiction Analysis

Q. How to address discrepancies in reported antiarrhythmic activity of derivatives?

Conflicting results may arise from:

  • Assay Variability : Differences in cell lines (e.g., HEK293 vs. cardiomyocytes).
  • Dose-Response Curves : Non-linear effects at high concentrations. Meta-analysis using standardized protocols (e.g., hERG channel inhibition assays) improves reproducibility .

Q. What strategies resolve variability in synthetic yields across studies?

Yield inconsistencies often stem from:

  • Impurity Profiles : Unoptimized purification methods (e.g., silica vs. reverse-phase chromatography).
  • Scale-Up Effects : Mixing inefficiencies in batch reactors vs. flow systems.
    Process analytical technology (PAT) monitors real-time reaction progress to identify critical control points .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.